m-Cresol, 6-propyl-

Description

Contextualization of Alkylphenols in Chemical Science

Alkylphenols are organic compounds derived from the alkylation of phenols. This family includes a variety of compounds with different alkyl chain lengths and positions of substitution on the phenolic ring. Alkylphenols are widely used as intermediates in the production of various chemicals, including detergents, plastics, pesticides, pharmaceuticals, and dyes. nih.govfishersci.atbcpp.orgwikipedia.orgtaylorandfrancis.comchemsec.orgwho.int They are also found in natural sources such as coal tar and petroleum, as well as in plants and as products of combustion. nih.govwho.intwikipedia.orgvedantu.combritannica.comwikipedia.orgbionity.comcanada.ca The presence and diverse applications of alkylphenols underscore their importance in both industrial processes and environmental considerations.

Isomeric Diversity and Structural Significance of Cresols

Cresols are methylphenols, meaning they are isomers with the molecular formula C7H8O, consisting of a phenol (B47542) ring with a single methyl group substitution. nih.govvedantu.combritannica.combionity.comwikipedia.org The position of the methyl group on the benzene (B151609) ring determines the specific isomer: ortho-cresol (2-methylphenol), meta-cresol (3-methylphenol), and para-cresol (4-methylphenol). nih.govfishersci.atwikipedia.orgvedantu.combritannica.comwikipedia.orgbionity.comwikipedia.orgnih.govfishersci.cafishersci.co.ukwikipedia.orgfishersci.ca These isomers exhibit slightly different physical and chemical properties due to the varying spatial arrangement of the methyl group relative to the hydroxyl group. nih.govvedantu.com Cresols can occur individually or as a mixture, often referred to as tricresol or cresylic acid. britannica.comwikipedia.org They are obtained from sources like coal tar or petroleum, and can also be synthesized. nih.govvedantu.combritannica.comwikipedia.orgbetterchemtech.com

Specific Focus: The Unique Structural and Functional Implications of 6-propyl-m-Cresol

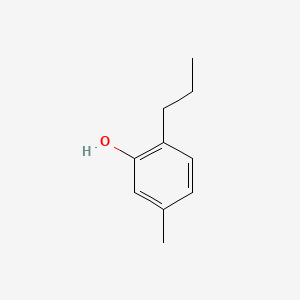

m-Cresol (B1676322), 6-propyl-, also known by its synonyms 6-propyl-m-cresol or 5-methyl-2-propylphenol, is a derivative of m-cresol where a propyl group (-CH₂CH₂CH₃) is attached at the sixth position of the cresol (B1669610) ring, relative to the hydroxyl group at position 1 and the methyl group at position 3. ontosight.ainih.govchemicalbook.com This specific substitution pattern, with both a methyl group and a propyl group on the ring, differentiates it from the simple cresols and other propylphenol isomers. The presence of the longer propyl chain at the ortho position (position 6 relative to the hydroxyl) is expected to influence its physical and chemical properties, such as increasing its hydrophobicity compared to m-cresol.

The chemical structure of m-Cresol, 6-propyl- includes a phenolic ring with a methyl group and a propyl group attached. ontosight.ai Like other cresols, it is slightly acidic due to the phenolic hydroxyl group. ontosight.ai Its molecular formula is C₁₀H₁₄O, and its molecular weight is 150.22 g/mol . nih.govchemicalbook.com

While general information about cresols and alkylphenols highlights their use in various applications like solvents, disinfectants, and intermediates in chemical synthesis, specific detailed research findings solely focused on the unique functional implications arising directly from the 6-propyl substitution on the m-cresol structure are less extensively documented in the provided search results. Research on the alkylation of m-cresol with propanol (B110389) has been explored to obtain propyl derivatives, indicating synthetic routes to such compounds. researchgate.net The compound has been reported to occur in Glycyrrhiza glabra. nih.gov

Some computed properties for 6-propyl-m-cresol are available:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | PubChem nih.gov |

| Molecular Weight | 150.22 g/mol | PubChem nih.gov |

| XLogP3 (Predicted) | 3.3 | PubChem nih.gov |

| pKa (Predicted) | 10.59±0.10 | ChemicalBook chemicalbook.com |

| Boiling Point (Predicted) | 129 °C (16 Torr) | ChemicalBook chemicalbook.com |

Note: Predicted properties should be interpreted with caution and may vary from experimental values.

Historical Perspectives and Contemporary Research Gaps for 6-propyl-m-Cresol

Historically, cresols have been obtained from natural sources like coal tar. nih.govbritannica.comwikipedia.orgbetterchemtech.com Synthetic methods for producing cresols on a larger scale have been developed since the mid-1960s. betterchemtech.com Research on the alkylation of cresols has been of interest for producing various substituted derivatives used in resins, coatings, antioxidants, and other materials. researchgate.net

While cresols and other alkylphenols have been studied for their various properties and applications, including antimicrobial activity, detailed research specifically investigating the unique structural and functional consequences of the propyl group at the 6-position of m-cresol appears to be an area with potential research gaps based on the provided information. Contemporary research on this specific isomer could focus on exploring its precise physical and chemical characteristics, detailed reaction pathways, potential biological activities influenced by the specific substitution pattern, and novel applications that leverage its unique structure. The influence of the propyl group's size and position on properties like solubility, reactivity, and interactions with biological systems could be areas for further investigation.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-propylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-4-9-6-5-8(2)7-10(9)11/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSJNQJPYFYNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185075 | |

| Record name | m-Cresol, 6-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31143-55-2 | |

| Record name | 3-Methyl-6-propylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31143-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Cresol, 6-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031143552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Cresol, 6-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Routes and Chemical Transformations of M Cresol, 6 Propyl

Chemo-enzymatic and Biotechnological Synthesis Approaches for m-Cresol (B1676322) Derivatives

Biotechnological methods offer a sustainable alternative to chemical synthesis from fossil resources for producing aromatic compounds like m-cresol. researchgate.netnih.govresearchgate.netnih.govresearchgate.net

De Novo Production Pathways in Microbial Systems (e.g., Saccharomyces cerevisiae)

De novo production of m-cresol has been successfully demonstrated in microbial hosts, notably in Saccharomyces cerevisiae. researchgate.netnih.govresearchgate.netnih.govresearchgate.netscientificbio.comresearchgate.netgoogle.comresearchgate.netscispace.com This process typically involves introducing a heterologous pathway based on the decarboxylation of the polyketide 6-methylsalicylic acid (6-MSA). researchgate.netnih.govnih.govresearchgate.net

The biosynthetic pathway for m-cresol in these engineered systems primarily relies on the activity of two key enzymes: 6-methylsalicylic acid synthase (MSAS), an iterative polyketide synthase (PKS), and a 6-methylsalicylic acid decarboxylase (PatG). researchgate.netnih.govnih.gov MSAS catalyzes the assembly of 6-MSA from acetyl-CoA and malonyl-CoA precursors. researchgate.net Subsequently, PatG catalyzes the decarboxylation of 6-MSA to yield m-cresol. researchgate.netnih.govnih.gov

Research has focused on optimizing this pathway in S. cerevisiae strains. For instance, introducing a heterologous pathway based on 6-MSA decarboxylation into a CEN.PK yeast strain enabled the de novo production of m-cresol from sugar. researchgate.netnih.gov

Optimization of Polyketide Synthase Mediated Biosynthesis for m-Cresol Precursors

Optimization efforts in the biotechnological production of m-cresol have largely centered on enhancing the efficiency of polyketide synthase-mediated biosynthesis of the 6-MSA precursor. Comparing the expression of different variants of 6-MSA synthases (MSASs) is a key strategy. researchgate.netnih.govnih.gov

Overexpression of codon-optimized MSAS from Penicillium patulum along with activating phosphopantetheinyl transferase npgA from Aspergillus nidulans has shown promising results in increasing 6-MSA titers. researchgate.netnih.govnih.gov For example, this approach resulted in up to 367 mg/L 6-MSA production. nih.govnih.gov Further enhancement of 6-MSA production, reaching over 2 g/L, was achieved through additional genomic integration of the relevant genes. nih.gov

Simultaneous expression of 6-MSA decarboxylase patG from A. clavatus facilitated the complete conversion of 6-MSA, leading to m-cresol production. nih.gov Titers of up to 589 mg/L of m-cresol have been reported using these optimized strategies in S. cerevisiae. nih.gov However, the toxicity of m-cresol to yeast cells, particularly at concentrations between 450-750 mg/L, appears to be a limiting factor for achieving higher production titers. nih.gov

Biotechnological production of m-cresol has also been explored in other microbial hosts like Aspergillus nidulans, achieving gram-level titers. researchgate.netresearchgate.net Strategies such as gene multiplication and promotor engineering have further increased m-cresol production in A. nidulans to titers of 1.29 g/L in shaking flasks and 2.03 g/L in fed-batch culture. researchgate.net A. nidulans has demonstrated better resistance to m-cresol toxicity compared to yeast, growing in liquid medium with up to 2.5 g/L m-cresol. researchgate.net

The following table summarizes some reported m-cresol production titers in microbial systems:

| Microbial Host | Pathway/Enzymes | Optimization Strategies | m-Cresol Titer | Source |

| Saccharomyces cerevisiae | MSAS (P. patulum), PatG (A. clavatus), npgA (A. nidulans) | Codon optimization, Genomic integration, High-OD fermentation | Up to 589 mg/L | nih.govnih.gov |

| Aspergillus nidulans | pat, patG | Gene multiplication, Promotor engineering | Up to 2.03 g/L | researchgate.net |

Industrial and Laboratory-Scale Synthesis of m-Cresol and its Alkylated Analogues

Industrially, m-cresol has been traditionally obtained from fossil resources through chemical synthesis or extraction from coal tar. researchgate.netnih.govresearchgate.netnih.govresearchgate.netbetterchemtech.com Extraction from high-temperature coke oven tar yields a mixture of phenolic compounds, including m-cresol, which requires separation due to the close boiling points of m-cresol and p-cresol (B1678582). betterchemtech.com Another industrial method involves the hydrolysis of alkaline chlorotoluene. betterchemtech.comgoogle.com Synthetic methods have gained prominence, now accounting for a significant portion of global m-cresol demand. betterchemtech.com

Laboratory and industrial synthesis of alkylated m-cresol analogues often involves alkylation reactions. For example, thymol (B1683141) (4-isopropyl-m-cresol) is synthesized industrially via alkylation of m-cresol with isopropanol. tiiips.comresearchgate.netuct.ac.zaacs.org This reaction can yield other products, including isopropyl 3-methylphenyl ether and isomers of thymol like 2-isopropyl-3-methyl phenol (B47542) and 3-isopropyl-5-methyl phenol, as well as dialkylated m-cresols. researchgate.net Various catalysts, including zeolites, have been investigated for the selective isopropylation of m-cresol to thymol. researchgate.netuct.ac.zaacs.org

The alkylation of m-cresol with n-propanol can lead to the formation of 6-n-propyl-3-methyl phenol (6-n-propyl-m-cresol), the n-analogue of thymol. uct.ac.za The synthesis of (2-phenylpropan-2-yl) m-cresol has been achieved through the alkylation of m-cresol with α-methylstyrene in the presence of anhydrous aluminium chloride as a catalyst. banglajol.info

Derivatization Strategies for m-Cresol: Expanding the Chemical Repertoire of Phenolic Compounds

Derivatization of phenolic compounds like m-cresol is a common strategy in chemistry to modify their properties, often for analysis or to prepare them for further reactions. mdpi.comnih.govmdpi.com Common derivatization techniques applicable to phenols include silylation, alkylation, and acylation. nih.gov

Silylation, often using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or MSTFA, is frequently employed to reduce the polarity and increase the volatility and thermal stability of phenolic compounds, making them suitable for analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.comnih.gov Alkylation and acylation reactions can also be used to introduce various functional groups onto the hydroxyl group or the aromatic ring, expanding the chemical repertoire of m-cresol derivatives. nih.gov These strategies are valuable for synthesizing new compounds with potentially altered properties or for analytical purposes.

Mechanistic Studies of Substitution Reactions on the Cresol (B1669610) Ring

Mechanistic studies of reactions involving the cresol ring, including substitution reactions, provide insights into their reactivity and pathways. Electrophilic aromatic substitution is a fundamental reaction type for aromatic compounds like cresols. tandfonline.comresearchgate.net For instance, the degradation of p-cresol by ozonation involves electrophilic aromatic substitution by molecular ozone and hydroxyl radicals. tandfonline.comresearchgate.net

Studies on the mechanism of reactions like chlorination of cresols have also been conducted, investigating the effect of catalysts and substituents on the selectivity of substitution on the aromatic ring. mdpi.com The presence of electron-donating or withdrawing substituents on the cresol ring can influence the rate and regioselectivity of substitution reactions. nih.govpnas.org For example, electron-donating groups on an aromatic ring can activate the system towards reaction with certain catalysts in ring-opening reactions. pnas.org

Understanding these mechanisms is crucial for controlling the outcome of reactions and designing synthetic routes to specific alkylated cresol analogues or other derivatives.

Sophisticated Separation and Purification Methodologies for M Cresol, 6 Propyl

Liquid-Liquid Extraction with Advanced Solvent Systems

Liquid-liquid extraction is a widely used technique for separating components based on their differential solubilities in two immiscible phases. The development of advanced solvent systems, particularly involving ionic liquids, has shown promise for the selective extraction of phenolic compounds from complex mixtures.

Application of Ionic Liquids for Selective m-Cresol (B1676322) Extraction from Complex Mixtures (e.g., Coal Tar Model Oil)

Ionic liquids (ILs) have emerged as efficient and environmentally benign extractants for separating phenolic compounds from low-temperature coal tar (LTCT). nih.govacs.orgacs.orgfigshare.comnih.gov Studies have investigated the use of various ILs, including propylamine-based ionic liquids like propylamine (B44156) formate (B1220265) ([PA][FA]) and propylamine acetate (B1210297) ([PA][Ac]), for the separation of m-cresol from coal tar model oil. nih.govacs.orgacs.orgfigshare.comnih.gov These studies have demonstrated high separation efficiencies and distribution coefficients for m-cresol. For instance, propylamine formate showed a separation efficiency of 97.8% and a distribution coefficient of 27.59 at 298.15 K with a mass ratio of IL to oil of 0.2. nih.govacs.orgacs.orgfigshare.comnih.gov Propylamine acetate also exhibited good performance, with a separation efficiency of 94.1% and a distribution coefficient of 15.95 under the same conditions. nih.govacs.orgacs.orgfigshare.comnih.gov

The effectiveness of ILs in extracting phenolic compounds is attributed to strong interactions, such as hydrogen bonding, between the IL and the hydroxyl group of the phenol (B47542). nih.govacs.org The cation and anion of the ionic liquid both contribute to hydrogen bond formation with m-cresol, with anions playing a leading role through electrostatic interaction energy. nih.govacs.org

Research findings on the separation efficiency and distribution coefficient of m-cresol from coal tar model oil using propylamine-based ionic liquids are summarized in the table below:

| Ionic Liquid | Temperature (K) | Mass Ratio (mIL/moil) | Separation Time (min) | Separation Efficiency (%) | Distribution Coefficient |

| [PA][FA] | 298.15 | 0.2 | 30 | 97.8 | 27.59 |

| [PA][Ac] | 298.15 | 0.2 | 30 | 94.1 | 15.95 |

These studies indicate that ionic liquids, particularly propylamine formate, are promising extractants for the efficient separation of m-cresol from complex mixtures like coal tar. nih.govacs.orgacs.orgfigshare.comnih.gov

Understanding Intermolecular Interactions in Ionic Liquid-Based Separation Processes

Understanding the intermolecular interactions between ionic liquids and phenolic compounds is crucial for designing efficient separation processes. Molecular dynamics (MD) simulations and quantum chemical calculations, such as COSMO-RS, are employed to explore these interactions at a molecular level. nih.govacs.orgresearchgate.nettandfonline.comresearchgate.net These studies reveal that hydrogen bonding between the hydroxyl group of cresols and both the cation and anion of the IL plays a significant role in the extraction process. nih.govacs.org The strength and nature of these interactions influence the selectivity and efficiency of the separation. nih.govacs.orgtandfonline.com For instance, COSMO-RS calculations have been used to predict the selectivity of different ILs for cresol (B1669610) isomers in aqueous solutions, showing that selectivity can vary depending on the IL structure. tandfonline.com The presence of water in the system can also impact the separation performance of ILs. researchgate.netresearchgate.net

Adsorptive Separation Techniques for Cresol Isomers

Adsorptive separation techniques utilize porous solid materials to selectively adsorb components from a mixture based on differences in their physical and chemical interactions with the adsorbent surface and pore structure. This method is particularly relevant for separating isomers with similar boiling points, where distillation is challenging.

Selective Adsorption on Zeolitic Materials (e.g., NaZSM-5) for Cresol Purification

Zeolitic materials, such as ZSM-5, have been investigated for the adsorptive separation of cresol isomers. tandfonline.comresearchgate.netpatsnap.comnih.govresearcher.liferesearchgate.netsgb.gov.br The selectivity of zeolites for different cresol isomers can be influenced by factors such as the Si/Al ratio of the zeolite framework and the compensating cations. tandfonline.comresearchgate.netnih.govresearcher.liferesearchgate.net Studies on the adsorption of m-cresol and p-cresol (B1678582) on NaZSM-5 with different Si/Al ratios have shown that NaZSM-5 with a Si/Al ratio of 80 can effectively separate these isomers, with selectivity greater than 6.0. tandfonline.comresearchgate.netnih.govresearchgate.net

The adsorption process on NaZSM-5(Si/Al = 80) is described as primarily a monolayer and chemical adsorption process. tandfonline.comresearchgate.netnih.gov Thermodynamic studies have shown that the adsorption of m-cresol on this zeolite is endothermic, while the adsorption of p-cresol is exothermic. tandfonline.comresearchgate.netnih.govresearchgate.net This difference in enthalpy of adsorption contributes to the selectivity of the zeolite. tandfonline.comresearchgate.netnih.govresearchgate.net

Key thermodynamic parameters for the adsorption of m-cresol and p-cresol on NaZSM-5(Si/Al = 80) are presented below:

| Cresol Isomer | Enthalpy of Adsorption (ΔH, kJ/mol) | Entropy of Adsorption (ΔS, kJ·mol⁻¹·K⁻¹) |

| m-Cresol | 52.30 | 0.20 |

| p-Cresol | -37.11 | -0.05 |

The adsorption on NaZSM-5(Si/Al = 80) is considered spontaneous for both isomers, and the separation is primarily driven by enthalpy. tandfonline.comresearchgate.netnih.govresearchgate.net Breakthrough experiments have further demonstrated the effectiveness of NaZSM-5(Si/Al = 80) for the effective separation of m-cresol and p-cresol. tandfonline.comresearchgate.netnih.govresearchgate.net

Surface Chemistry and Pore-Size Engineering in Adsorbent Design

The efficiency and selectivity of adsorptive separation are significantly influenced by the surface chemistry and pore structure of the adsorbent. figshare.comontosight.ainih.govresearchgate.netresearchgate.netnih.govcigrjournal.org For zeolites, the Si/Al ratio affects the acidity and polarity of the surface, which in turn impacts the interaction with adsorbate molecules. tandfonline.comresearchgate.netnih.govresearchgate.net Pore size distribution and volume determine the accessibility of the internal surface area to the adsorbate molecules and can lead to size or shape selectivity. nih.govresearchgate.netnih.gov

Engineered adsorbents, including modified zeolites and activated carbons with tailored pore structures and surface functional groups, are developed to enhance selective adsorption of specific cresol isomers or substituted phenols. figshare.comresearchgate.netontosight.ainih.govresearchgate.netresearchgate.netnih.gov For instance, activated carbons with different pore size distributions have been studied for the adsorption of phenolic compounds, showing that pore size can impact adsorption capacity. nih.govnih.gov Surface chemistry, including the presence of functional groups like carboxylic or phenolic groups, also plays a role in the adsorption mechanism through various intermolecular forces such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding. researchgate.netresearchgate.net

Advanced Distillation and Crystallization Approaches for High-Purity Cresol Compounds

Conventional distillation is often ineffective for separating cresol isomers due to their very close boiling points. patsnap.comaiche.orgaiche.org For example, the boiling point of p-cresol is 201.98 °C, while that of m-cresol is 202.27 °C. aiche.orgaiche.org Advanced techniques combining distillation and crystallization have been explored to overcome this challenge and achieve high-purity cresol compounds.

Stripping crystallization (SC), also known as distillative freezing (DF), is one such technique that operates at a three-phase equilibrium condition where a liquid mixture is simultaneously vaporized and crystallized. aiche.orgaiche.orgresearchgate.netresearchgate.net This process combines the principles of distillation and crystallization to produce pure crystals. aiche.orgaiche.orgresearchgate.netresearchgate.net While SC has shown potential for purifying p-cresol from cresol isomer mixtures, purifying m-cresol using this technique has been found to be rather difficult. aiche.orgaiche.orgresearchgate.netresearchgate.net

Other crystallization-based methods, such as melt crystallization, have been applied for the purification of various organic compounds, including p-cresol. sulzer.com Melt crystallization operates at lower temperatures compared to distillation, which can be advantageous for heat-sensitive compounds. sulzer.com It involves the generation and growth of crystals from a melt, followed by the separation of the crystals from the residual mother liquor. sulzer.com Techniques like suspension crystallization and layer crystallization (static or falling film) are employed in industrial melt crystallization processes. sulzer.com

Complexation crystallization, often involving agents like urea (B33335) or oxalic acid, has also been investigated for separating cresol isomers. patsnap.comgoogle.comresearchgate.net This method relies on the selective formation of crystalline complexes between the cresol isomers and the complexing agent, allowing for their separation. patsnap.comgoogle.comresearchgate.net For instance, complexation with urea has been found to be an effective method for separating mixtures of m- and p-cresol. researchgate.net

These advanced distillation and crystallization approaches, while presenting their own operational complexities, offer alternative pathways for achieving high purity in the separation of substituted phenols where conventional methods are limited.

Environmental Dynamics, Fate, and Remediation Technologies for M Cresol, 6 Propyl

Environmental Occurrence and Sources of Cresols in Aquatic and Terrestrial Ecosystems

Cresols are found in various environmental compartments, including air, water, soil, and sediment. canada.ca Their occurrence can be attributed to a combination of natural processes and human activities.

Anthropogenic Contributions from Industrial Effluents

Industrial activities represent a major source of cresol (B1669610) contamination in the environment. Wastewater from various industries, such as chemical and petrochemical manufacturing, coal processing (coking plants), wood preservation, pharmaceutical production, and oil refining, often contains significant concentrations of cresols and other phenolic compounds. researchgate.netmdpi.comnlc-bnc.ca These compounds can enter aquatic ecosystems through the discharge of inadequately treated industrial effluents. mdpi.compjoes.com For example, unspecified isomers of cresol were detected in the Delaware River as a result of industrial wastewater discharge. cdc.gov The concentration of phenolic compounds, including cresols, in industrial effluents can vary widely depending on the source, ranging from 10-50 mg/L in untreated oil refinery wastewater to 1000-3000 mg/L from aircraft paint stripping. nlc-bnc.ca

Besides industrial wastewater, other anthropogenic sources contributing to cresol release include combustion processes such as the burning of coal, wood, and municipal solid waste, as well as automobile exhaust and cigarette smoke. cdc.govepa.gov These sources primarily contribute to the presence of cresols in the atmosphere. cdc.govepa.gov

Natural Formation and Degradation Processes of Phenolic Compounds

Phenolic compounds, including cresols, are also formed naturally in the environment. They are widely distributed in the plant kingdom and can constitute a significant portion of plant dry mass. nih.gov Natural sources include the decomposition of organic matter, such as plant residues and animal waste. pjoes.comcdc.gov For instance, p-cresol (B1678582) has been reported in poultry manure. cdc.gov Cresols can also be released to the atmosphere from natural fires and volcanic activity. cdc.gov

Once in the environment, cresols are subject to various degradation processes. Biodegradation is a dominant mechanism for the breakdown of cresols in soil and water under aerobic conditions, with reported half-lives typically ranging from less than 24 hours to less than 7 days. cdc.gov Microorganisms, including bacteria (e.g., Pseudomonas) and fungi, play a key role in the enzymatic degradation of phenolic compounds. nih.gov However, cresols may persist longer in anaerobic conditions or in environments with limited microbial activity, such as some sediments and groundwater aquifers. cdc.gov Phenols can also undergo photooxidation and oxidation in aquatic systems. lsrca.on.ca In the atmosphere, cresols degrade relatively quickly through reactions with hydroxyl radicals and can be removed by precipitation. cdc.govlsrca.on.ca

Despite their potential for degradation, the continuous release of cresols from various sources means they are still commonly encountered in industrial effluents and surface water.

Chemical Treatment Strategies for Cresol-Contaminated Wastewater

Due to the toxicity and refractory nature of cresols, particularly m-cresol (B1676322), efficient wastewater treatment methods are essential. researchgate.net While physical methods like adsorption can concentrate cresols and biological methods can be effective under certain conditions, chemical treatment strategies, particularly Advanced Oxidation Processes (AOPs), have gained significant attention for their ability to degrade these persistent compounds. researchgate.netmdpi.com

Catalytic Wet Oxidation and Peroxide Oxidation

Catalytic Wet Oxidation (CWO) and Catalytic Wet Peroxide Oxidation (CWPO) are promising chemical methods for treating wastewater containing cresols. researchgate.net These processes involve the oxidation of organic pollutants in the presence of a catalyst, often under elevated temperature and pressure for CWO, or using hydrogen peroxide as the oxidant for CWPO. mdpi.comtandfonline.com

Research has explored the use of various catalysts in CWO and CWPO for cresol degradation. For instance, sewage sludge-derived carbonaceous materials, particularly those treated with nitric acid, have shown high catalytic activity in the CWPO of m-cresol, achieving high conversion rates. tandfonline.comrsc.org In a batch reactor study, a conversion of 100% for m-cresol and 67.1% TOC removal was achieved using HNO₃-treated sewage sludge catalyst under specific conditions (100 mg/L m-cresol, 15.7 mmol/L H₂O₂, pH 7.0, 0.5 g/L catalyst, 80°C, 180 min adsorption + 210 min oxidation). tandfonline.com Continuous reactor experiments also demonstrated the stability and high catalytic activity of this catalyst over extended periods. tandfonline.com

Fenton and Fenton-like processes, which utilize hydrogen peroxide and iron catalysts, are also effective for cresol oxidation. mdpi.comnih.gov Studies on the Fenton oxidation of cresol isomers (o-, m-, and p-cresol) in simulated wastewater have shown degradation efficiencies as high as 82% within 120 minutes under optimal conditions (pH 3.0 ± 0.2, specific H₂O₂ and Fe²⁺ concentrations). nih.gov The mineralization rate was observed to follow the sequence m- > p- > o-cresol (B1677501). nih.gov While complete mineralization to CO₂ might be limited, cresols are effectively oxidized into lower molecular weight organic acids, such as acetic and oxalic acids. nih.gov

Integrating CWAO with biological treatment has also shown promise for high-strength cresol wastewater, demonstrating significant COD removal without adverse effects on biomass. researchgate.netnih.gov

Photocatalytic and Electrocatalytic Degradation Mechanisms

Photocatalytic and electrocatalytic degradation are advanced oxidation processes that utilize light or electrical energy, respectively, to generate reactive species for the breakdown of pollutants like cresols. researchgate.net

Photocatalytic degradation typically involves a semiconductor photocatalyst, such as TiO₂, activated by UV or visible light. scientific.netresearchgate.net This process generates electron-hole pairs that can react with water and oxygen to form highly reactive species like hydroxyl radicals, which attack and degrade organic molecules. Studies have investigated the photocatalytic degradation of cresol compounds using nanometer TiO₂ under UV irradiation, demonstrating that efficiency is influenced by factors such as initial cresol concentration, pH, and irradiation time. scientific.netresearchgate.net Integrating photocatalysis with biological reactors has also shown potential for enhanced p-cresol degradation. nih.gov

Electrocatalytic degradation uses electrodes to generate reactive species or directly oxidize pollutants. researchgate.netresearchgate.net This method can be efficient for treating organic wastewater. researchgate.net Research on the electrocatalytic degradation of cresols has explored the use of various electrode materials, including boron-doped diamond films and activated carbon fibers as three-dimensional electrodes. researchgate.netzghjkx.com.cnbiomedres.us Studies have shown that electrocatalytic oxidation can effectively degrade cresol isomers, with the efficiency influenced by operating parameters such as current density and pH. researchgate.netzghjkx.com.cn For instance, at a current density of 30 mA/cm², there was almost no significant difference in the conversion rate between m-, o-, and p-cresol isomers. researchgate.net

Adsorption-Based Remediation Techniques

Adsorption is a physical treatment method widely used for the removal of various pollutants, including cresols, from wastewater. researchgate.netjst.go.jp This technique involves the transfer of pollutants from the liquid phase to the surface of a solid adsorbent material. Activated carbon is a commonly used adsorbent for cresol removal due to its high surface area and porous structure. jst.go.jp

Studies have demonstrated the effectiveness of activated carbon in removing cresols from wastewater, with removal efficiencies for o-cresol reaching up to 95% within 10 minutes under optimal conditions (pH 8, 5 g/L activated carbon). The adsorption process can be described by isotherm models such as the Langmuir and Freundlich models. tecnoscientifica.com The intraparticle diffusivity of cresol onto activated carbon pores has been found to correlate significantly with the mesopore volume of the carbon. jst.go.jp This suggests that activated carbon rich in mesopores is particularly suitable for efficient cresol adsorption based on the adsorption rate. jst.go.jp

Other adsorbent materials have also been investigated for cresol removal, including modified natural materials like magnetic chitosan (B1678972) nanocomposites. chemijournal.com While adsorption is effective in removing cresols from the aqueous phase, it primarily concentrates the pollutant on the adsorbent material, requiring further treatment or disposal of the saturated adsorbent. researchgate.net

Despite searching for information on the bioremediation of "m-Cresol, 6-propyl-" (also known as 5-methyl-2-propylphenol), the search results primarily provide details on the bioremediation of other cresol isomers, such as m-cresol (3-methylphenol), o-cresol, and p-cresol, and other alkylphenols wikipedia.orgajol.inforesearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netasm.org. While general principles of phenolic compound degradation by microorganisms and the potential of phytoremediation for cresol derivatives are discussed, specific research findings, microbial degradation pathways, strain optimization data (including for Pseudomonas monteilii), or phytoremediation potential directly related to "m-Cresol, 6-propyl-" were not found in the provided search results.

Therefore, it is not possible to generate a detailed article strictly adhering to the requested outline and focusing solely on the environmental dynamics, fate, and remediation technologies, specifically bioremediation approaches, for "m-Cresol, 6-propyl-" based on the information obtained from the search.

Biological Activity and Toxicological Mechanisms of M Cresol, 6 Propyl

Antimicrobial Efficacy and Mechanisms of Action for Cresol (B1669610) Derivatives

Cresols and their derivatives are known for their antimicrobial properties, leading to their use as disinfectants and antiseptics Current time information in Guadalupe County, US.wikipedia.org. This class of compounds demonstrates activity against a range of microorganisms.

Bactericidal and Microstatic Properties against Pathogenic Microorganisms

Cresols are reported to possess antimicrobial efficacy against pathogenic microorganisms Current time information in Guadalupe County, US.. For instance, m-cresol (B1676322) and phenol (B47542) have shown activity against both Gram-positive and Gram-negative bacteria, although they are not effective against spores epa.gov. Studies on p-cresol (B1678582) indicate its ability to selectively inhibit the growth of Gram-negative bacteria, including Escherichia coli, Proteus mirabillis, and Klebsiella oxytoca, while Gram-positive species tend to be more tolerant uni.lu. Another derivative, p-chlorocresol, exhibits microbial activity against both Gram-positive and Gram-negative bacteria, as well as fungi wikipedia.orgherts.ac.uk.

Impact on Bacterial Cell Membrane Integrity

A key mechanism underlying the bactericidal action of cresol derivatives involves the disruption of bacterial cell membranes wikipedia.orgfishersci.ca. This physical damage to the membrane can lead to alterations in permeability wikipedia.orgfishersci.ca. The increased membrane permeability allows for the leakage of essential cytoplasmic constituents, such as potassium and phosphate (B84403) ions, from the bacterial cell wikipedia.orgfishersci.caguidechem.com. This disruption of membrane integrity can also interfere with vital cellular processes like the uncoupling of respiration from ATP synthesis guidechem.com. Similar effects on bacterial cell membranes have been observed with m-cresol and chloro-cresol fishersci.ca.

Mammalian Toxicology and Human Health Implications of Cresols

Cresols are known to be toxic to both humans and animals Current time information in Guadalupe County, US.wikipedia.org. Exposure to cresols can result in localized irritation upon contact and more severe systemic effects if ingested or inhaled Current time information in Guadalupe County, US.wikipedia.org.

Acute and Chronic Systemic Effects of Cresol Exposure

Acute exposure to high concentrations of cresols, whether through ingestion or dermal contact, can lead to severe systemic effects. These may include respiratory failure, tachycardia, ventricular fibrillation, abdominal pain, vomiting, corrosive lesions of the gastrointestinal tract, methemoglobinemia, leukocytosis, hemolysis, hepatocellular injury, renal alterations, skin damage, metabolic acidosis, and unconsciousness wikipedia.orgthegoodscentscompany.com. Cresols are corrosive substances that can cause severe burns upon contact with skin and eyes nih.govnih.govnih.gov. Inhalation of cresol vapors can irritate the respiratory tract nih.govfishersci.ca. Chronic toxicity can arise from repeated exposures uni.lu. Long-term exposure has been associated with chronic poisoning, characterized by symptoms such as difficulty swallowing, loss of appetite, vomiting, diarrhea, headache, and dizziness uni.lu. Animal studies involving oral and inhalation exposure to mixed cresols have reported effects on the blood, liver, kidneys, and central nervous system fishersci.ca.

Organ-Specific Toxicity (e.g., Liver, Kidney, Heart)

Organ-specific toxicity has been observed in both human exposure cases and animal studies involving cresols. The liver and kidneys are identified as target organs following the ingestion of cresols in humans wikipedia.org. In animal studies, increased liver and kidney weights have been noted at higher doses of various cresol isomers thegoodscentscompany.comuni.lu. However, these changes in organ weight were not consistently accompanied by alterations in function or microscopic damage thegoodscentscompany.comuni.lu. Effects on the heart and central nervous system have also been reported wikipedia.orgthegoodscentscompany.comthegoodscentscompany.com. For instance, degeneration of heart muscle and nerve cells was observed in animals exposed to o-cresol (B1677501) vapor/aerosol thegoodscentscompany.comwikidata.org. The derivative 4,6-dinitro-o-cresol (B1670846) has been reported to cause damage to the liver, kidneys, and blood cells fishersci.cauni.lu.

Genotoxicity and Carcinogenicity Assessments of Cresol Isomers

Assessments of the genotoxicity and carcinogenicity of cresol isomers have yielded varying results. Reports suggesting that cresols may act as tumor promoters have not been definitively substantiated by scientific studies wikipedia.org. In vivo studies have indicated that cresols are not clastogenic bmrb.io. While some studies have reported positive results for cresol isomers in genetic toxicity assays, both individually and in mixtures, these findings have sometimes been inconsistent or only weakly positive in certain in vitro tests nih.govbmrb.ionih.gov. A study on 6-Amino-m-Cresol, another cresol derivative, indicated genotoxic effects in a rat micronucleus test fishersci.ca, suggesting that the genotoxic potential may vary among different cresol derivatives.

Regarding carcinogenicity, the available data in humans are considered inadequate for a definitive assessment thegoodscentscompany.comfishersci.canih.gov. Limited animal data exist thegoodscentscompany.com. The EPA has classified o-, m-, and p-cresol as Group C, indicating possible human carcinogens, based on limited animal evidence and insufficient human data fishersci.canih.gov. A study involving a mixture of m- and p-cresol administered in the diet to rats and mice provided equivocal evidence of carcinogenicity in male rats, with a marginally increased incidence of renal tubule adenoma, and some evidence in female mice, with an increased incidence of forestomach squamous cell papilloma wikipedia.orgthegoodscentscompany.com. However, these were considered minimal neoplastic responses, and the study concluded there was no clear evidence of carcinogenicity in male rats or female mice exposed to the mixture wikipedia.org. Some research also suggests that cresols may function as tumor promoters in rodents wikipedia.orgnih.gov.

Acute Toxicity (LD50) of Selected Cresols

| Compound | Route | Species | LD50 (mg/kg) | Source |

| m-Cresol | Oral | Rat | 242 | uni.lu |

| p-Cresol | Oral | Rat | 207 | uni.lu |

| o-Cresol | Dermal | Rabbit | 890 | wikidata.org |

| m-Cresol | Dermal | Rabbit | 2830 | wikidata.org |

| p-Cresol | Dermal | Rabbit | 300 | wikidata.org |

| Mixed Cresols | Dermal | Rabbit | 2000 | wikidata.org |

| o-Cresol | Dermal | Rat | 620 | wikidata.org |

| m-Cresol | Dermal | Rat | 1100 | wikidata.org |

| p-Cresol | Dermal | Rat | 750 | wikidata.org |

| Dicresol (mixture) | Dermal | Rat | 825 | wikidata.org |

Developmental and Reproductive Toxicity Studies

Specific developmental and reproductive toxicity studies focusing solely on m-Cresol, 6-propyl- were not found in the provided search results. While studies on other cresol isomers, such as m-cresol, have investigated these endpoints, the findings for those related compounds cannot be directly extrapolated to m-Cresol, 6-propyl- due to potential differences in their toxicokinetic and toxicodynamic properties. Some sources indicate that for m-cresol, developmental toxicity was observed only at maternally toxic levels in some animal studies, while other studies on m-cresol and other isomers reported no developmental effects or no clear target of toxicity uzh.chcdc.govchemicalbook.com. The Safety Data Sheet for m-Cresol also indicates no information available regarding reproductive or developmental effects fishersci.com.

Metabolic Fate and Biotransformation of Cresols in Biological Systems

Detailed information specifically on the metabolic fate and biotransformation of m-Cresol, 6-propyl- in biological systems is not available within the scope of the provided search results. The metabolism of cresols in general, including m-cresol and p-cresol, is known to primarily involve conjugation pathways such as glucuronidation and sulfonation, leading to the formation of more water-soluble metabolites that are subsequently excreted oecd.orguobabylon.edu.iqtandfonline.comsigmaaldrich.commdpi.com.

Glucuronidation and Sulfonation Pathways

While specific data for m-Cresol, 6-propyl- are absent, the metabolic pathways for related cresols, such as p-cresol, involve conjugation with glucuronic acid catalyzed by UDP-glucuronosyltransferase (UGT), notably UGT1A6, and conjugation with sulfates catalyzed by sulfotransferases (SULT), such as SULT1A1 sigmaaldrich.com. These reactions typically occur in the liver and enterocytes tandfonline.comnih.gov. It is plausible that m-Cresol, 6-propyl- would undergo similar phase II metabolic reactions; however, specific enzymatic data and the relative contributions of these pathways for this particular isomer are not detailed in the available information.

Role of Metabolites in Modulating Toxicity

Research on the role of metabolites in modulating toxicity has primarily focused on the conjugated forms of p-cresol, namely p-cresol sulfate (B86663) and p-cresol glucuronide. Studies suggest that these conjugated metabolites are generally less toxic than the parent compound p-cresol, indicating that conjugation can serve as a detoxification mechanism nih.govresearchgate.net. However, some research indicates that conjugated metabolites like p-cresol glucuronide may still possess biological activity and have been correlated with certain health outcomes tandfonline.comnih.gov. The specific metabolites of m-Cresol, 6-propyl- and their respective roles in modulating toxicity have not been described in the provided search results.

Ecotoxicological Impact of Cresols on Aquatic and Terrestrial Organisms

Specific ecotoxicological impact data for m-Cresol, 6-propyl- on aquatic and terrestrial organisms were not found in the provided search results. General information on the ecotoxicity of m-cresol indicates it can be harmful or toxic to aquatic organisms fishersci.comoecd.orgcarlroth.com. Studies on m-cresol have provided data on its toxicity to various aquatic species, including fish, daphnids, and algae, with toxicity levels comparable to p-cresol oecd.org. A Predicted No Effect Concentration (PNEC) for the aquatic compartment has been determined for m- and p-cresol based on the sensitivity of these organisms oecd.org. The bioaccumulation potential for m-cresol is considered low oecd.org. Information regarding the ecotoxicological impact of m-Cresol, 6-propyl- on terrestrial organisms was not specifically identified.

Advanced Analytical and Spectroscopic Characterization of M Cresol, 6 Propyl

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating m-Cresol (B1676322), 6-propyl- from other compounds in a mixture, enabling its subsequent detection and quantification.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Cresol (B1669610) Isomers

Gas Chromatography (GC) is a widely used technique for the separation of volatile and semi-volatile organic compounds like phenolic derivatives. While specific GC parameters solely for the separation of m-Cresol, 6-propyl- from its isomers were not detailed in the provided information, GC is a standard method for analyzing mixtures containing cresol isomers due to their differing volatilities and interactions with stationary phases. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly suitable for less volatile or thermally labile compounds. HPLC has been employed in the analysis of phenolic and flavonoid contents in plant extracts researchgate.net, a class of compounds that includes cresols. Although specific HPLC conditions for m-Cresol, 6-propyl- were not provided, HPLC is a relevant technique for the separation of phenolic compounds based on their polarity and interactions with the stationary phase and mobile phase.

Hyphenated Techniques: GC-MS and LC-MS for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for the identification and quantification of m-Cresol, 6-propyl-. This technique separates the compound by GC, and the eluting peak is then analyzed by mass spectrometry to obtain its mass spectrum, which serves as a unique fingerprint for identification. GC/MS analysis has been used to identify m-Cresol, 6-propyl- in complex samples like Matricaria chamomilla extracts. researchgate.net In one analysis, m-Cresol, 6-propyl- was detected with a retention time of 23.665 minutes. researchgate.net

Specific GC-MS data for m-Cresol, 6-propyl- is available, including its NIST number and characteristic mass fragments. nih.gov The total number of peaks in the mass spectrum and the m/z values of the most abundant ions are key identifiers. nih.gov

| Parameter | Value | Source |

| NIST Number | 72174 | nih.gov |

| Library | Main library | nih.gov |

| Total Peaks | Not specified | nih.gov |

| m/z Top Peak | 121 | nih.gov |

| m/z 2nd Highest | 150 | nih.gov |

| m/z 3rd Highest | Not specified | nih.gov |

| Retention Time (in one study) | 23.665 min | researchgate.net |

| Retention Index (in one study) | 2.411 | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) is another hyphenated technique that could be applied to the analysis of m-Cresol, 6-propyl-, particularly if sample preparation or volatility issues favor LC over GC. While not specifically detailed in the provided information for this compound, LC-MS is a powerful tool for analyzing a wide range of organic molecules, including phenolics.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure and functional groups of m-Cresol, 6-propyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the complete structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon atoms within the molecule, respectively, including their chemical environments and connectivity. 1D NMR spectra, specifically ¹³C NMR spectra, for m-Cresol, 6-propyl- are reported as available. nih.gov Analysis of chemical shifts, splitting patterns, and integration in ¹H NMR, and chemical shifts in ¹³C NMR, allows for the assignment of specific atoms and confirmation of the compound's structure, such as the positions of the methyl and propyl groups relative to the hydroxyl group on the phenol (B47542) ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For m-Cresol, 6-propyl-, key functional groups include the hydroxyl (-OH) group and the aromatic ring. The IR spectrum would show characteristic absorption bands corresponding to the O-H stretching vibration, C-H stretching vibrations (both aromatic and aliphatic), C=C stretching vibrations of the aromatic ring, and C-O stretching vibrations. Vapor Phase IR Spectra for m-Cresol, 6-propyl- are reported as available. nih.gov Analysis of the positions and intensities of these bands provides confirmatory evidence for the presence of these functional groups within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation. As discussed in the context of GC-MS, the mass spectrum of m-Cresol, 6-propyl- shows a molecular ion peak at m/z 150, corresponding to its molecular weight of 150.22 g/mol . nih.gov The fragmentation pattern, characterized by the relative abundance of fragment ions, provides further structural details. For m-Cresol, 6-propyl-, prominent fragment ions are observed, including a top peak at m/z 121. nih.gov The fragmentation arises from the cleavage of chemical bonds within the molecule, yielding smaller, charged species. The specific m/z values and their relative intensities are characteristic of the compound's structure.

Due to the limited availability of specific, detailed research findings in the public domain concerning advanced detection methodologies solely for m-Cresol, 6-propyl- (also known as 5-methyl-2-propylphenol) within environmental and biological matrices, a comprehensive section 6.3 with detailed data tables and research findings cannot be fully generated based on the current search results. Information regarding the detection of this specific compound in these complex matrices using advanced techniques appears to be scarce in the readily available literature.

While analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the detection and quantification of phenolic compounds and their derivatives in various matrices, specific validated methods and detailed performance data (e.g., limits of detection, recovery rates, matrix effects) for m-Cresol, 6-propyl- in environmental samples (like water, soil, air) or biological samples (like blood, urine, tissue) were not identified in the conducted searches.

Further research in specialized databases or proprietary analytical literature might contain such specific methodologies and data. However, based on the constraints and the information found, a detailed exposition of advanced detection methodologies for m-Cresol, 6-propyl- in environmental and biological matrices with supporting data tables and research findings is not feasible at this time.

Industrial Applications and Future Research Directions for M Cresol, 6 Propyl

Role as Chemical Intermediate and Precursor in Polymer and Specialty Chemical Synthesis

m-Cresol (B1676322), 6-propyl- is recognized for its utility in chemical synthesis. It serves as a chemical intermediate in the production of other compounds. wikipedia.org, fishersci.se While specific examples of polymers or specialty chemicals for which 6-propyl-m-cresol acts as a direct precursor are not widely detailed in the provided search results, its structure, as a substituted phenol (B47542), suggests potential reactivity that could be leveraged in various synthesis pathways. Cresols generally are used as precursors or synthetic intermediates in the production of plastics and resins. scentspiracy.com, nih.gov The unique substitution pattern of 6-propyl-m-cresol may lend itself to the synthesis of specialty chemicals with tailored properties.

Potential in Pharmaceutical and Agrochemical Development

The compound m-Cresol, 6-propyl-, has shown potential in both pharmaceutical and agrochemical development. It is mentioned as being useful in pharmaceutical and agrochemical production. wikipedia.org Research is ongoing to explore its biological activities and potential applications in medicine and agriculture. wikipedia.org Its chemical properties make it suitable for use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. fishersci.se Cresols are generally known for their antimicrobial properties and are used in disinfectants and antiseptics. wikipedia.org, macsenlab.com, scentspiracy.com, nih.gov The antimicrobial characteristics of m-Cresol, 6-propyl- specifically have been noted, suggesting its possible incorporation into products in these sectors. wikipedia.org While detailed applications of 6-propyl-m-cresol in specific pharmaceutical drugs or agrochemical products are not extensively reported in the provided information, its classification and noted properties highlight its potential as an area of further investigation.

Emerging Research in Materials Science and Nanotechnology Involving Cresols

Emerging research in materials science and nanotechnology has involved cresols, and while much of this research focuses on other isomers like m-cresol, the potential for 6-propyl-m-cresol in this domain exists. Research has demonstrated that m-cresol can be utilized in the development of antimicrobial coatings through techniques like plasma-enabled polymerization, indicating a potential application for cresol (B1669610) derivatives in creating materials with antimicrobial properties. fishersci.se, americanelements.com The incorporation of cresols into new materials to maintain their antibacterial properties has been explored. fishersci.se Furthermore, innovations in nanotechnology have led to the design of nano-sized cresol particles, which can offer improved properties and applications in various sectors. fishersci.at Although specific studies on 6-propyl-m-cresol in materials science and nanotechnology are not prominently featured in the search results, its antimicrobial nature and chemical structure suggest it could be a candidate for future research in developing functional materials and nanomaterials.

Challenges and Opportunities in Sustainable Production and Environmental Management of 6-propyl-m-Cresol

The production and environmental management of cresol compounds, including 6-propyl-m-cresol, present both challenges and opportunities. Traditionally, cresols are extracted from coal tar or produced through chemical synthesis from fossil resources. macsenlab.com, scentspiracy.com, nih.gov The chemical synthesis often results in a mixture of cresol isomers, requiring additional purification steps. macsenlab.com, nih.gov Due to limitations in fossil resources and environmental concerns, there is a growing interest in sustainable production methods. macsenlab.com, nih.gov Biotechnological production from renewable resources, such as the de novo production of m-cresol in microorganisms, represents a promising sustainable alternative. macsenlab.com, nih.gov While this research currently focuses on m-cresol, similar biotechnological approaches could potentially be explored for the sustainable synthesis of 6-propyl-m-cresol.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6-propyl-m-cresol with high purity, and how can structural integrity be validated?

- Answer : Synthesis typically involves alkylation of m-cresol using propylating agents (e.g., propyl halides) under acidic or catalytic conditions. Purity (≥99% by GC) is ensured via fractional distillation or crystallization. Structural validation employs FT-IR to confirm hydroxyl and methyl/propyl groups, and H NMR to resolve aromatic proton splitting patterns (e.g., para-substitution effects). For example, propylamine-based ionic liquids may enhance regioselectivity during alkylation .

Q. Which analytical techniques are most reliable for quantifying 6-propyl-m-cresol in multicomponent mixtures?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 270–280 nm) is preferred due to its resolution of phenolic isomers. Gas chromatography (GC) with flame ionization detection (FID) is also effective, provided derivatization (e.g., silylation) is used to reduce polarity. ISO/R 1911:1971 outlines a urea complexation method for cresol isomer quantification, adaptable for 6-propyl derivatives by adjusting crystallization conditions .

Q. How do physicochemical properties (e.g., solubility, vapor pressure) of 6-propyl-m-cresol influence experimental design?

- Answer : Key properties include:

- Solubility : 24 g/L in water; miscible with ethanol, acetone, and ether.

- Vapor pressure : 0.065 hPa at 20°C (lower than m-cresol due to the propyl group).

- Log P : ~2.8 (estimated), indicating moderate hydrophobicity.

These properties dictate solvent selection for extraction (e.g., hydrophobic deep eutectic solvents [HDES]) and safety protocols to minimize inhalation exposure .

Advanced Research Questions

Q. What strategies improve the separation efficiency of 6-propyl-m-cresol from coal tar derivatives or isomer mixtures?

- Answer : Propylamine-based ionic liquids (e.g., [PA][FA]) achieve >97% separation efficiency (SE) via hydrogen bonding and electrostatic interactions. Optimal conditions include a 0.2 mass ratio of ionic liquid to model oil at 298.15 K. Molecular dynamics (MD) simulations reveal anion-dominated interactions, with distribution coefficients (D) up to 27.59 .

| Parameter | Value (298.15 K) |

|---|---|

| SE (%) | 97.8 |

| D | 27.59 |

| Interaction Energy (kJ/mol) | -45.2 (anion-m-cresol) |

Q. How can contradictions in extraction efficiency data between experimental and computational studies be resolved?

- Answer : Discrepancies often arise from oversimplified force fields in MD simulations. Calibrate simulations using quantum chemical calculations (e.g., interaction energy, reduced density gradient analysis) to account for π-π stacking and hydrogen bonding. Validate with radial distribution function (RDF) profiles from experimental SANS/X-ray diffraction .

Q. What enzymatic pathways degrade 6-propyl-m-cresol, and how do they compare to m-cresol metabolism?

- Answer : Methylhydroxylases (e.g., MchAB) oxidize m-cresol derivatives via NADH/FAD-dependent pathways. The propyl group may sterically hinder enzyme binding, reducing catalytic efficiency ( increases from 48.74 μM for m-cresol to ~200 μM for 6-propyl-m-cresol). Molecular docking identifies hydrogen bond loss at the active site, necessitating enzyme engineering for enhanced substrate affinity .

Q. What computational models best predict the solvent interactions of 6-propyl-m-cresol in extraction systems?

- Answer : The NRTL model accurately fits liquid-liquid equilibrium (LLE) data (RMSD <0.0104) for HDES systems. Noncovalent interaction (NCI) analysis visualizes van der Waals forces between the propyl group and solvent alkyl chains. COSMO-RS predicts selectivity trends but requires calibration with experimental partition coefficients .

Safety and Methodological Considerations

Q. What safety protocols are critical when handling 6-propyl-m-cresol in laboratory settings?

- Answer : Use fume hoods to limit inhalation (LD₅₀ = 242 mg/kg in rats). Store at 2–30°C in amber glass to prevent photodegradation. Neutralize spills with diatomaceous earth and decontaminate surfaces with ethanol. Toxicity assessments should include dermal corrosion assays (OECD 404) and Ames tests for mutagenicity .

Q. How can researchers ensure reproducibility in studies involving 6-propyl-m-cresol?

- Answer : Standardize synthesis protocols (e.g., ISO 1911:1971 for cresol quantification) and validate analytical methods via interlaboratory comparisons. Report detailed MD simulation parameters (e.g., cutoff distances, temperature/pressure coupling) and raw chromatographic data (e.g., tailing factors <1.5) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.